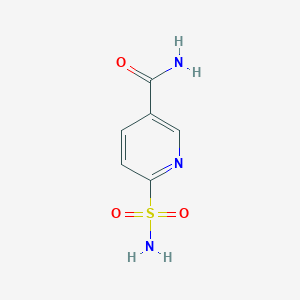
6-Sulfamoylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Sulfamoylnicotinamide is a chemical compound with the molecular formula C6H7N3O3S and a molecular weight of 201.2 g/mol It is characterized by the presence of a sulfamoyl group attached to the nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Sulfamoylnicotinamide typically involves the reaction of nicotinamide with sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 6-Sulfamoylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
6-Sulfamoylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 6-Sulfamoylnicotinamide involves its interaction with specific molecular targets in biological systems. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interfere with folic acid metabolism is one of the key mechanisms underlying its biological activity .
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfapyridine: Known for its anti-inflammatory properties.
Uniqueness: 6-Sulfamoylnicotinamide is unique due to its specific structural features and the presence of the nicotinamide moiety, which imparts distinct biological activities. Its ability to inhibit enzymes involved in folic acid metabolism sets it apart from other sulfonamides .
Properties
Molecular Formula |
C6H7N3O3S |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
6-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C6H7N3O3S/c7-6(10)4-1-2-5(9-3-4)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12) |
InChI Key |
RWYSBHALWVMECU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


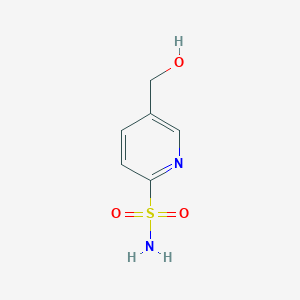
![Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate](/img/structure/B15096369.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine](/img/structure/B15096381.png)

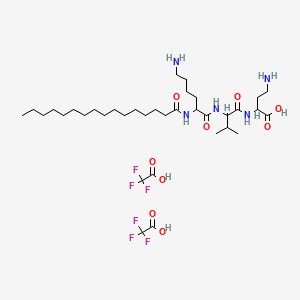
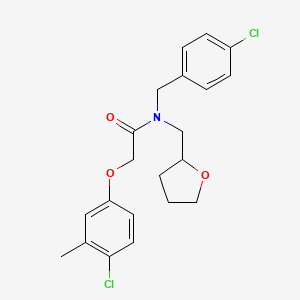
![6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid](/img/structure/B15096412.png)
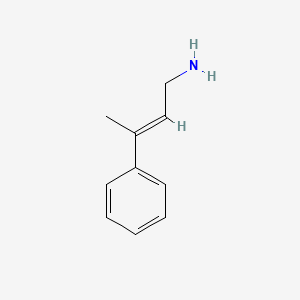
![1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone](/img/structure/B15096415.png)
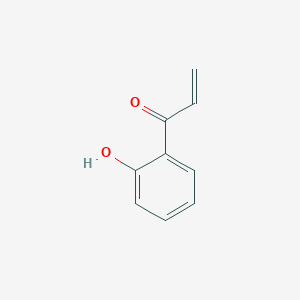
![4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide](/img/structure/B15096427.png)
![2-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B15096429.png)
![1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-](/img/structure/B15096434.png)
